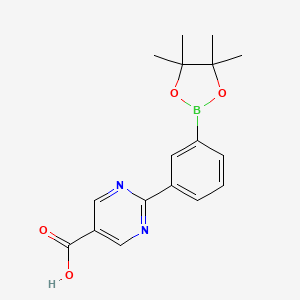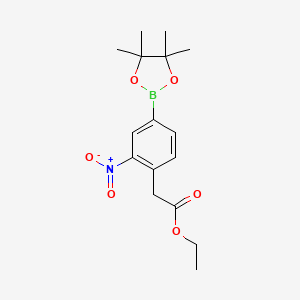
N-g-N-g-Dimethyl arginine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-g-N-g-Dimethyl arginine hydrochloride, also known as asymmetric dimethylarginine, is a naturally occurring compound found in blood plasma. It is a metabolic by-product of protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally essential amino acid. This compound is known for its role as an endogenous inhibitor of nitric oxide synthase, which is crucial for cardiovascular health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-g-N-g-Dimethyl arginine hydrochloride is synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases. The methylation process involves the transfer of methyl groups from S-adenosylmethionine to the guanidine group of arginine, resulting in the formation of N-g-N-g-Dimethyl arginine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from biological sources. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the compound from plasma samples .
Análisis De Reacciones Químicas
Types of Reactions
N-g-N-g-Dimethyl arginine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylamine and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia and primary amines.
Major Products Formed
The major products formed from the reactions of this compound include dimethylamine, citrulline, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
N-g-N-g-Dimethyl arginine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: Studied for its role in cellular processes and protein modification.
Medicine: Investigated for its potential as a biomarker for cardiovascular diseases and renal dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
N-g-N-g-Dimethyl arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to reduced nitric oxide levels, which can affect vascular tone, blood pressure regulation, and endothelial function. The compound interacts with molecular targets such as protein arginine methyltransferases and dimethylarginine dimethylaminohydrolases, which are involved in its synthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-g-N-g-Dimethyl-L-arginine dihydrochloride: Another form of dimethylarginine with similar inhibitory effects on nitric oxide synthase.
N-g-Monomethyl-L-arginine: A related compound that also inhibits nitric oxide synthase but with different potency and specificity.
Symmetric dimethylarginine: A structural isomer of N-g-N-g-Dimethyl arginine with distinct biological effects
Uniqueness
N-g-N-g-Dimethyl arginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as a biomarker for various cardiovascular and renal diseases. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQAFGNCMVXFE-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)



![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)

